Cas no 2639441-03-3 (Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro-)

Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- is a structurally unique bicyclic compound featuring a spirocyclic core with a carboxylic acid and an amino functional group. The presence of two fluorine atoms at the 7-position enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The rigid spirocyclic framework contributes to conformational stability, while the difluoro substitution can influence bioavailability and metabolic resistance. This compound is particularly useful in the synthesis of peptidomimetics and bioactive molecules, where its distinct scaffold can improve binding affinity and selectivity. Its well-defined stereochemistry further supports precise structural modifications.
Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- structure
2639441-03-3 structure
商品名:Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro-
CAS番号:2639441-03-3
MF:C10H15F2NO2
メガワット:219.228410005569
CID:6012751
PubChem ID:155973771

Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- 化学的及び物理的性質

名前と識別子

    • Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro-
    • 2639441-03-3
    • 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
    • EN300-27149592
    • インチ: 1S/C10H15F2NO2/c11-10(12)3-1-8(2-4-10)5-9(13,6-8)7(14)15/h1-6,13H2,(H,14,15)
    • InChIKey: HWZCCRYJKIOXDC-UHFFFAOYSA-N
    • ほほえんだ: C1C2(CCC(F)(F)CC2)CC1(N)C(O)=O

計算された属性

  • せいみつぶんしりょう: 219.10708505g/mol
  • どういたいしつりょう: 219.10708505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • ふってん: 336.2±42.0 °C(Predicted)
  • 酸性度係数(pKa): 2.28±0.40(Predicted)

Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27149592-10.0g
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
2639441-03-3 95.0%
10.0g
$4667.0 2025-03-20
Enamine
EN300-27149592-0.25g
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
2639441-03-3 95.0%
0.25g
$999.0 2025-03-20
Enamine
EN300-27149592-2.5g
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
2639441-03-3 95.0%
2.5g
$2127.0 2025-03-20
Enamine
EN300-27149592-0.05g
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
2639441-03-3 95.0%
0.05g
$912.0 2025-03-20
Enamine
EN300-27149592-0.1g
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
2639441-03-3 95.0%
0.1g
$956.0 2025-03-20
Enamine
EN300-27149592-1.0g
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
2639441-03-3 95.0%
1.0g
$1086.0 2025-03-20
Enamine
EN300-27149592-0.5g
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
2639441-03-3 95.0%
0.5g
$1043.0 2025-03-20
Enamine
EN300-27149592-5.0g
2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid
2639441-03-3 95.0%
5.0g
$3147.0 2025-03-20

Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- 関連文献

Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro-に関する追加情報

Professional Introduction to Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- (CAS No. 2639441-03-3)

Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- (CAS No. 2639441-03-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique spiro structure and fluorinated amino group, presents a promising scaffold for the development of novel therapeutic agents. The spiro[3.5]nonane core provides a rigid bicyclic framework, which is often exploited to enhance binding affinity and metabolic stability in drug candidates. The presence of both carboxylic acid and amino functional groups further expands its synthetic versatility, making it a valuable intermediate in the synthesis of more complex molecules.

The< strong>2-amino-7,7-difluoro moiety introduces fluorine atoms into the molecular structure, which is a common strategy in drug design to improve pharmacokinetic properties such as lipophilicity and metabolic resistance. Fluorine atoms can also modulate the electronic properties of the molecule, influencing its interactions with biological targets. In recent years, there has been a surge in research focused on fluorinated compounds due to their demonstrated efficacy in enhancing drug activity and selectivity. This compound exemplifies the growing interest in incorporating fluorine into drug candidates to achieve desired pharmacological outcomes.

In the realm of pharmaceutical research, Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- (CAS No. 2639441-03-3) has been explored as a potential precursor for various bioactive molecules. Its bifunctional nature allows for selective modifications at both the carboxylic acid and amino positions, enabling the construction of diverse pharmacophores. For instance, the carboxylic acid group can be coupled with amines or other nucleophiles via amide bond formation, while the amino group can undergo acylation or alkylation reactions to introduce additional functional groups. Such flexibility makes it an attractive building block for medicinal chemists seeking to develop novel small-molecule drugs.

The< strong>Spiro[3.5]nonane core itself has been studied for its potential applications in medicinal chemistry due to its unique conformational stability and rigidity. Spiro compounds are known for their ability to adopt specific three-dimensional shapes that can optimize interactions with biological targets such as enzymes and receptors. The spiro connection between two rings enhances the compound's rigidity, which can be advantageous in designing drugs that require precise binding to their targets without undergoing significant conformational changes upon binding.

Recent advancements in computational chemistry have further highlighted the significance of Spiro[3.5]nonane-based molecules in drug discovery. Molecular modeling studies have demonstrated that this scaffold can effectively occupy binding pockets in biological targets, leading to high-affinity interactions. Additionally, computational methods have been employed to predict the metabolic stability and pharmacokinetic properties of derivatives of Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro-. These predictions have guided synthetic efforts toward optimizing drug-like properties and improving therapeutic efficacy.

The< strong>2-amino-7,7-difluoro substituent has been particularly studied for its potential role in modulating enzyme inhibition and receptor binding. Fluorine atoms are known to influence electronic distributions within molecules, which can alter binding affinities and selectivity profiles. For example, fluorine atoms can enhance hydrogen bonding interactions or disrupt unfavorable electrostatic interactions between a drug candidate and its target. This has led to the development of fluorinated analogs that exhibit improved potency and reduced side effects compared to their non-fluorinated counterparts.

In clinical research settings, derivatives of Spiro[3.5]nonane-2-carboxylic acid, 2-amino-7,7-difluoro- (CAS No. 2639441-03-3) have shown promise in preclinical models as inhibitors or modulators of various biological pathways. These studies have laid the groundwork for further exploration into their therapeutic potential across different disease indications. The compound's structural features make it a versatile tool for investigating mechanisms of action and developing new treatment strategies.

The synthesis of Spiro[3.5]nonane-based compounds presents both challenges and opportunities for synthetic chemists. The spiro connection requires careful consideration during synthesis to ensure regioselectivity and yield optimization. However, modern synthetic methodologies have made significant strides in facilitating the construction of such complex scaffolds efficiently and scalable manner through multi-step synthetic routes that involve cyclization reactions followed by functional group manipulations.

The growing interest in fluorinated compounds has also spurred innovation in synthetic techniques tailored specifically toward introducing fluorine atoms at desired positions within molecules like Spiro[3.
5]nonane derivatives without compromising overall structural integrity or functionality integrity throughout these transformations making them more amenable towards further derivatization while maintaining desired pharmacological profiles throughout development process ensuring final products meet stringent criteria required by pharmaceutical industry today.

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